molecular formula C22H27N2O12P B1143395 Tetracycline phosphate complex CAS No. 1336-20-5

Tetracycline phosphate complex

Cat. No. B1143395
CAS RN: 1336-20-5
M. Wt: 542.43
InChI Key:
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Description

Tetracycline is a broad-spectrum polyketide antibiotic produced by the Streptomyces genus of Actinobacteria . It is used clinically to treat bacterial infections such as Rocky Mountain spotted fever, typhus fever, tick fevers, Q fever, and Brill-Zinsser disease . It is also used to treat upper respiratory infections and acne .


Synthesis Analysis

Tetracyclines have become preferred targets for natural product synthesis . On an industrial scale, they became readily available by fermentation and partial synthesis . The structure elucidation by Robert Woodward, Lloyd Hillyard Conover, and others in the 1950s, led to the development of modern tetracyclines .


Molecular Structure Analysis

The molecular formula of Tetracycline phosphate complex is C22H24N2O8 . The structure elucidation by Robert Woodward, Lloyd Hillyard Conover, and others in the 1950s, led to the development of modern tetracyclines .


Chemical Reactions Analysis

Tetracyclines undergo a wide variety of reactions at different pH values. For example, they form anhydrotetracyclines at low pH, 4-epitetracyclines at pH 3–5, and isotetracyclines at high pH values . The transformation of epichlortetracycline, chlortetracycline, and isotetracycline at basic pH has been observed .


Physical And Chemical Properties Analysis

Tetracycline is a yellow to yellow with an orange cast powder . It forms complexes most readily with Fe3+, Fe2+, Cu2+, Ni2+, Co2+, Zn2+, Mn2+, Mg2+, Ca2+, Be2+, Al3+ among metal ions, phosphates, citrates, salicylates, p-hydroxybenzoates, saccharin anion, caffeine, urea, thiourea, polivinylpyrrolidone, serum albumin, lipoproteins, globulins, and RNA .

Scientific Research Applications

  • Treatment of Non-Specific Urethritis : Tetracycline phosphate complex, as an orally-administered treatment, has been shown to be effective in the treatment of non-specific urethritis, offering advantages over other tetracycline analogues due to its efficient absorption and higher blood concentration levels (Wijetunga & Morton, 1969).

  • Influence on Mitochondrial Metabolism : A study on Drosophila simulans demonstrated that tetracycline treatment can influence mitochondrial efficiency and mitochondrial DNA density, even two generations after treatment, suggesting long-term biological impacts (Ballard & Melvin, 2007).

  • Broad-Spectrum Antibacterial Activity : Tetracyclines, including this compound, have a history of use against a wide range of microorganisms, including gram-positive and gram-negative bacteria, chlamydiae, mycoplasmas, rickettsiae, and protozoan parasites. However, the emergence of tetracycline-resistant pathogens limits their use in disease treatment (Chopra & Roberts, 2001).

  • Impact on Mitochondrial Function and Gene Expression : Tetracycline antibiotics, including this compound, can impair mitochondrial function and affect gene expression in various model systems. This has implications for their use in experimental approaches and cautions against extensive use in livestock (Chatzispyrou et al., 2015).

  • Non-Antibiotic Properties and Clinical Implications : Beyond its role as an antibiotic, this compound possesses biological actions affecting inflammation, proteolysis, angiogenesis, apoptosis, and other processes. This broadens its potential therapeutic applications in various diseases (Sapadin & Fleischmajer, 2006).

  • Enhanced Bioavailability in Water : Studies have shown that organic acids can enhance the bioavailability of tetracycline in water, impacting its uptake and expression of antibiotic resistance in bacteria like Escherichia coli (Zhang et al., 2014).

  • Detection and Measurement in Environmental Samples : New methods have been developed for sensitive and selective detection of tetracycline, such as using aptamer-pendant DNA tetrahedron nanostructure probes, which is vital for assessing its presence in food and environmental samples (Hong et al., 2021).

Mechanism of Action

Target of Action

Tetracycline phosphate complex, like other tetracyclines, primarily targets the bacterial 30S ribosomal subunit . This subunit plays a crucial role in protein synthesis, a vital process for bacterial growth and survival .

Mode of Action

This compound exerts its action by binding reversibly to the bacterial 30S ribosomal subunit . This binding blocks the attachment of charged aminoacyl tRNA to the mRNA-ribosome complex during protein synthesis . As a result, the antibiotic interferes with the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis . It also binds to some extent to the bacterial 50S ribosomal subunit .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By inhibiting this pathway, the antibiotic prevents bacteria from producing essential proteins, leading to a bacteriostatic effect (inhibition of bacterial growth) .

Pharmacokinetics

Tetracyclines, in general, are known for their poor absorption after food intake . They passively diffuse through porin channels in the bacterial cell membrane . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The primary result of the action of this compound is the inhibition of bacterial growth . By preventing protein synthesis, the antibiotic stops bacteria from growing and reproducing. This bacteriostatic effect helps the immune system to eliminate the bacterial infection .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of divalent cations such as calcium and magnesium in the environment can reduce the antibiotic’s effectiveness . Moreover, the widespread use of tetracyclines in human and veterinary medicine has led to the emergence of tetracycline-resistant bacteria, posing a challenge to the antibiotic’s efficacy .

Safety and Hazards

Tetracycline is classified as non-combustible, acute toxic hazardous, acute toxic Cat. 3 / toxic hazardous materials or hazardous materials causing chronic effects . It is harmful if swallowed .

Future Directions

The tetracycline antibiotic class has acquired new valuable members due to the optimization of the chemical structure . Several chemical subgroups such as glycylcyclines, aminomethylcyclines, and fluorocyclines have excellent development potential . This class of antibiotics continues to arouse the interest of researchers, and as a result, new derivatives are being developed and studied primarily for the antibiotic effect and other biological effects .

properties

IUPAC Name

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8.H3O4P/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;1-5(2,3)4/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);(H3,1,2,3,4)/t9-,10-,15-,21+,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXCSXYIPNHJHP-FMZCEJRJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N2O12P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1336-20-5
Record name Metaphosphoric acid, sodium salt, compd. with [4S-(4α,4aα,5aα,6β,12aα)]-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.224
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the primary mechanism of action of tetracycline phosphate complex?

A1: this compound, like other tetracyclines, exerts its antibacterial effect by inhibiting bacterial protein synthesis. [, , ] It binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA to the mRNA-ribosome complex. [, , ] This effectively halts the addition of amino acids to the growing polypeptide chain, inhibiting protein synthesis and leading to bacterial growth inhibition or death. [, , ]

Q2: Does this compound exhibit activity against a broad range of bacterial species?

A2: Yes, this compound displays activity against a broad spectrum of gram-positive and gram-negative bacteria. [, , , , ] This broad-spectrum activity makes it a valuable therapeutic option for various bacterial infections, including those of the respiratory tract, urinary tract, and skin. [, , , , ]

Q3: Has the biological half-life of this compound been studied?

A5: Yes, research indicates that the apparent biological half-life of tetracycline can be influenced by repetitive dosing. One study observed an increase in the half-life from 6.3 hours to 10 hours during four days of repetitive dosing (every 12 hours). [] This finding highlights the importance of considering dosing regimens and potential accumulation when administering this compound.

Q4: What types of infections have been investigated in clinical trials involving this compound?

A4: Clinical trials have explored the use of this compound in treating a range of infections, including:

  • Nongonococcal urethritis: Studies have investigated its efficacy in treating this common sexually transmitted infection, often comparing it to other tetracycline formulations or antibiotics like oxytetracycline. [, ]
  • Streptococcal infections: Research has examined its use in treating these infections in children, comparing its effectiveness to other antibiotics like penicillin and demethylchlortetracycline. []
  • Gonorrhea: this compound has been studied as a treatment option for gonorrhea in males, particularly in cases where penicillin resistance is a concern. [, , ]
  • Urinary tract infections: Clinical experience with this compound in treating urinary tract infections has been documented, sometimes in combination with other antimicrobial agents. [, , , ]
  • Soft tissue infections and pneumonia: Some studies have explored its use in treating these conditions, often in combination with other drugs like nystatin. [, ]

Q5: What is known about the safety profile of this compound?

A7: While generally considered safe and effective when used appropriately, this compound, like other tetracyclines, can cause side effects. [, , ] These can include gastrointestinal disturbances, photosensitivity reactions, and, in rare cases, more serious adverse events like liver toxicity. [, , ]

Q6: Are there any specific concerns regarding the use of this compound in certain populations?

A8: Tetracyclines are known to have the potential to cause tooth discoloration and affect bone development in children. [, ] Consequently, their use in children under eight years old is generally avoided. [, ] Pregnant women should also avoid tetracyclines for similar reasons. [, ]

Q7: What strategies have been investigated to improve the formulation and stability of this compound?

A7: Researchers have explored combining this compound with other agents to potentially enhance its therapeutic properties:

  • Amphotericin B: This antifungal agent has been combined with this compound to address concerns about potential fungal overgrowth during broad-spectrum antibiotic treatment. [, , ]
  • Sulphamethizole and Phenazopyridine: This combination, marketed as Uropol®, aims to provide both antibacterial and analgesic effects for urinary tract infections. []

Q8: What analytical techniques have been employed to study this compound?

A8: Various analytical methods have been used to characterize, quantify, and monitor this compound, including:

  • Spectrophotometry: This technique can be used to determine tetracycline concentrations in biological samples. []
  • Microbiological assays: These assays assess the antibacterial activity of this compound against specific bacterial strains. [, , , , ]
  • Capillary electrophoresis with laser-induced luminescence detection: This highly sensitive method has been utilized to quantify phosphate, a key component of the this compound. []

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